2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride
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Overview
Description
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which significantly influences its chemical and biological properties. It is commonly used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Acetylation: The piperidine derivative is then acetylated to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid
- 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]propionic acid
- 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]butyric acid
Uniqueness
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C9H15ClF3NO2 |
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Molecular Weight |
261.67 g/mol |
IUPAC Name |
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-13-5-6(4-8(14)15)2-3-7(13)9(10,11)12;/h6-7H,2-5H2,1H3,(H,14,15);1H |
InChI Key |
HMXRUVPVYOAIDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1C(F)(F)F)CC(=O)O.Cl |
Origin of Product |
United States |
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